![molecular formula C11H16N2O4S B2532212 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid CAS No. 1696030-41-7](/img/structure/B2532212.png)
3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid, also known as Boc-L-3-(2-Thiazolyl)-Ala-OH, is a chemical compound used in scientific research. This compound is a derivative of alanine, an amino acid found in proteins. Boc-L-3-(2-Thiazolyl)-Ala-OH is synthesized using a multi-step process, and it has several applications in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Development of Antioxidant and Anti-inflammatory Agents : Research has demonstrated the synthesis of benzofused thiazole derivatives, evaluated for in vitro antioxidant and anti-inflammatory activities. These compounds have shown potential antioxidant activity against reactive species and distinct anti-inflammatory activity compared to standard references, suggesting their utility in designing therapeutic agents (Raut et al., 2020).
Biological Activities of Azabicyclo Derivatives : Studies on derivatives of 3-azabicyclo[3.3.1]nonanones have highlighted their synthesis and biological activities, including antibacterial and antifungal properties. These findings underline the significance of functionalizing such compounds with sulfur and nitrogen-containing groups to enhance their biological efficacy (Mazimba & Mosarwa, 2015).
Application in Drug Synthesis : Levulinic acid (LEV), a biomass-derived chemical with carbonyl and carboxyl functional groups, has been identified for its flexibility in drug synthesis. Its derivatives are used to synthesize various value-added chemicals, showcasing the potential of such compounds in reducing drug synthesis costs and contributing to cleaner reactions (Zhang et al., 2021).
Analytical and Pharmacological Reviews
Antioxidant Capacity Assays : The ABTS/PP decolorization assay, a method for determining antioxidant capacity, involves diverse reaction pathways, including coupling adducts formation with ABTS•+. This review elucidates the specific reactions and implications for comparing antioxidants, highlighting the importance of understanding these mechanisms for accurate antioxidant capacity assessment (Ilyasov et al., 2020).
Chlorogenic Acid in Pharmacology : Chlorogenic Acid (CGA) has been studied extensively for its diverse pharmacological roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. This comprehensive review calls for further research to optimize CGA's biological and pharmacological effects, potentially enabling its use as a natural food additive or therapeutic agent (Naveed et al., 2018).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-7(6-8(14)15)9-12-4-5-18-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVWXHJYKOOHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)
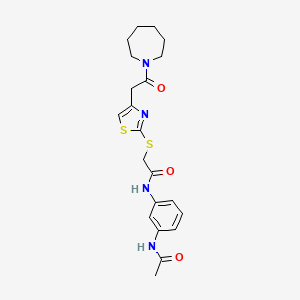
![N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2532134.png)
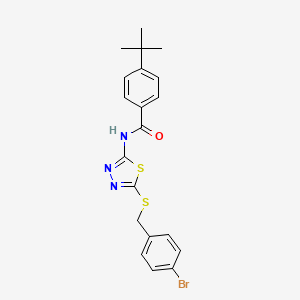
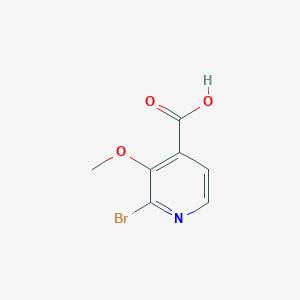


![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)
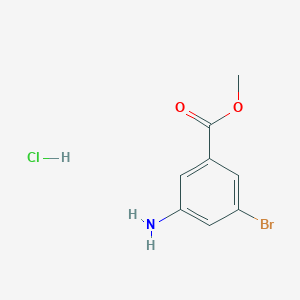
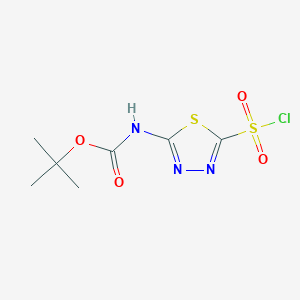
![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)
